
1-(Indolin-6-yl)ethanone
Descripción general
Descripción
1-(Indolin-6-yl)ethanone is a chemical compound that belongs to the class of indole derivatives. Indoles and their derivatives are significant in the synthesis of a wide range of bioactive molecules and have been explored for their potential in creating commercially relevant intermediate molecules . The indole scaffold is a common feature in molecules with various pharmacological activities, including anticancer and anti-inflammatory properties .
Synthesis Analysis
The synthesis of indole derivatives often involves the acylation of different starting materials. For instance, 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives were synthesized through the acylation of 1-diarylmethylpiperazine with 2-(1H-indol-3-yl)-2-oxoacetyl chloride . Similarly, novel 1-(1H-indol-1-yl)ethanone compounds were synthesized by the condensation of 4-(2-(1H-indol-1-yl)-2-oxoethoxy) benzaldehyde with substituted aniline in the presence of a catalytic amount of glacial acetic acid . These methods demonstrate the versatility of indole-based syntheses in producing a variety of functionalized compounds.
Molecular Structure Analysis
The molecular structures of the synthesized indole derivatives are confirmed using various spectroscopic techniques, including 1H NMR, IR, mass spectra, and elemental analysis . These techniques ensure the correct identification of the synthesized compounds and their structural integrity, which is crucial for their subsequent biological evaluation.
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions, which are essential for their biological activity. For example, the presence of an iron-coordinating group on the linker of indol-2-yl ethanone derivatives is a prerequisite for their activity as indoleamine 2,3-dioxygenase (IDO) inhibitors . This suggests that the chemical reactivity of these compounds is closely related to their mechanism of action.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are computed to estimate their drug-like nature. Molecular attributes such as bioavailability and drug likeness are evaluated to ensure that the synthesized compounds have properties that are similar to known drugs . For instance, the synthesized indole derivatives were docked with the cyclooxygenase-2 (COX-2) enzyme to predict their potential as COX-2 inhibitors, and their physicochemical features were compared with those of the reference drug, indomethacin . These analyses are crucial for optimizing the compounds for better efficacy and safety profiles.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
1-(Indolin-6-yl)ethanone and its derivatives have been explored for their potential in combating microbial infections. A study synthesized novel 1H-indole derivatives, including variants of 1-(Indolin-6-yl)ethanone, and tested them for antibacterial and antifungal activities. These compounds exhibited significant antimicrobial properties against various pathogens such as Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli, highlighting their potential as a basis for developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).
Anti-inflammatory Agents
Research into the therapeutic applications of 1-(Indolin-6-yl)ethanone derivatives has also extended into anti-inflammatory medications. A particular study synthesized chalcone derivatives of 1-(Indolin-6-yl)ethanone and evaluated their anti-inflammatory activities on Wistar albino rats using the carrageenan-induced Rat Hind Paw Edema model. The study's findings suggest that these compounds could serve as a foundation for the development of new anti-inflammatory drugs (Current drug discovery technologies, 2022).
Analgesic and Anti-inflammatory Properties
Further extending its therapeutic potential, another research synthesized novel derivatives of 1-(1H-indol-1-yl)ethanone, analyzing their effects on COX-2 enzymes and evaluating their in vivo analgesic and anti-inflammatory activities. The study found one compound, D-7, to have the strongest anti-inflammatory and analgesic activity among the synthesized derivatives, offering insights into the design of new nonsteroidal anti-inflammatory drugs (Letters in Drug Design & Discovery, 2022).
Anticonvulsant Properties
Exploring the neurological applications, a study synthesized indole derivatives targeting anticonvulsant agents. This research identified specific 1-(Indolin-6-yl)ethanone derivatives that showed significant activity in maximal electroshock tests, indicating their potential as anticonvulsant medications (European journal of medicinal chemistry, 2014).
Antioxidant and Antimicrobial Agents
Lastly, the antioxidant and antimicrobial capabilities of 1-(Indolin-6-yl)ethanone derivatives were examined. Synthesized chalcone derivatives showed excellent antioxidant and antimicrobial activities, underscoring the broad spectrum of pharmacological applications these compounds might possess (Beni-Suef University Journal of Basic and Applied Sciences, 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-indol-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(12)9-3-2-8-4-5-11-10(8)6-9/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLQKFTXVNWKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201288184 | |
| Record name | 1-(2,3-Dihydro-1H-indol-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201288184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Indolin-6-yl)ethanone | |
CAS RN |
147265-76-7 | |
| Record name | 1-(2,3-Dihydro-1H-indol-6-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147265-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dihydro-1H-indol-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201288184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-Dihydro-1H-indol-6-yl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



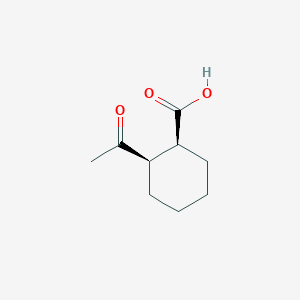
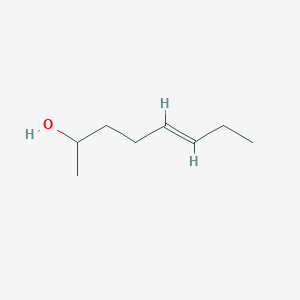
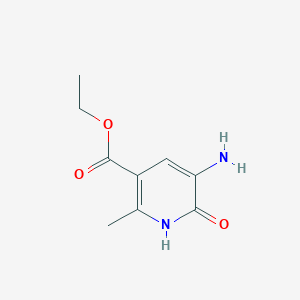
![Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-kappaO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]-](/img/structure/B136454.png)
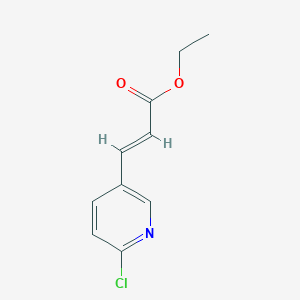
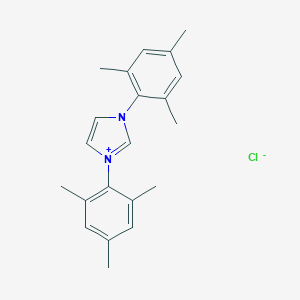
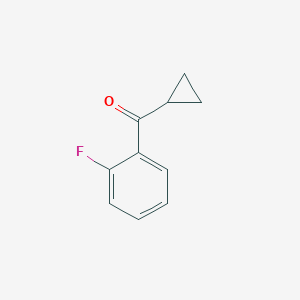
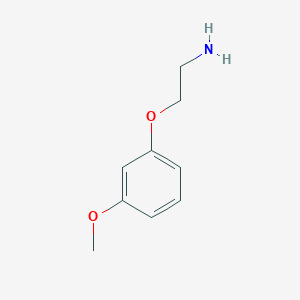

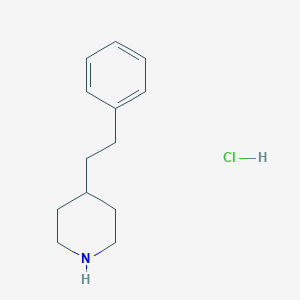
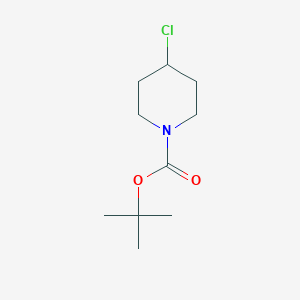
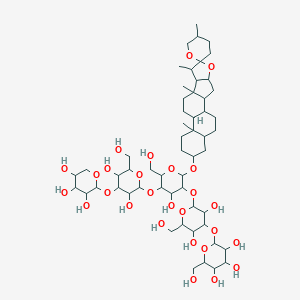
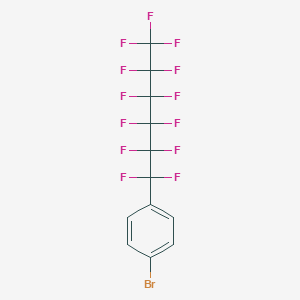
![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B136485.png)